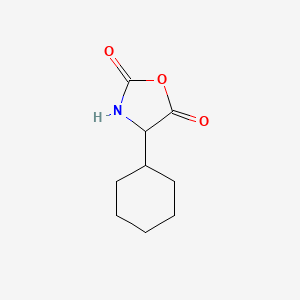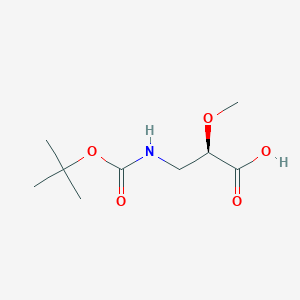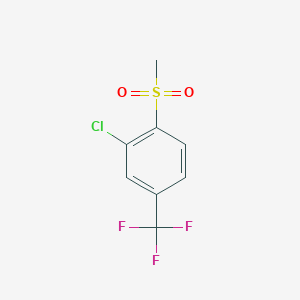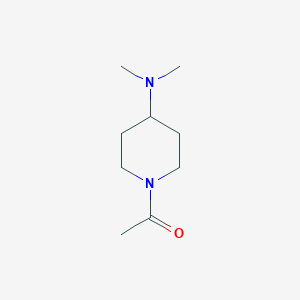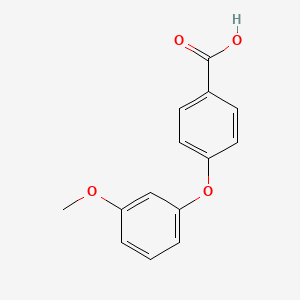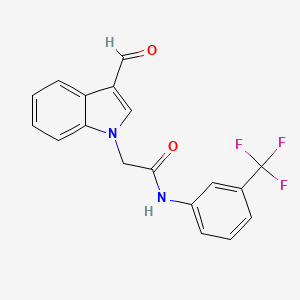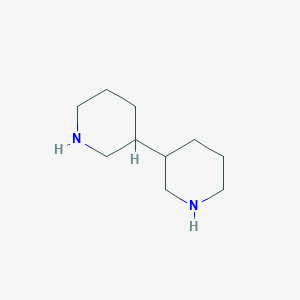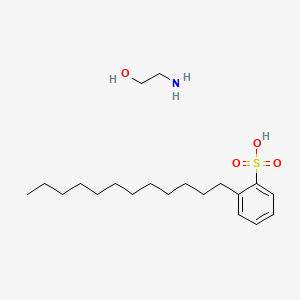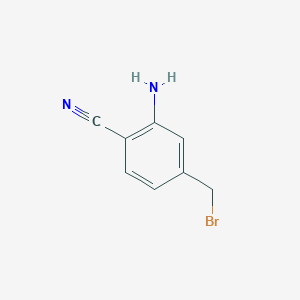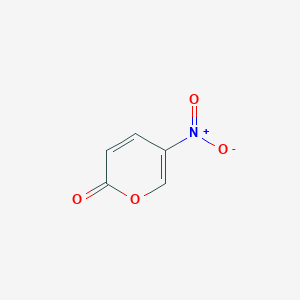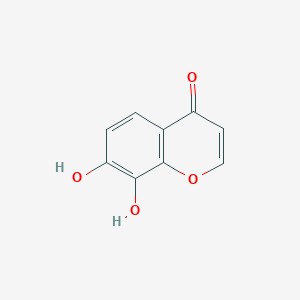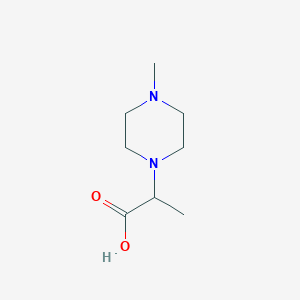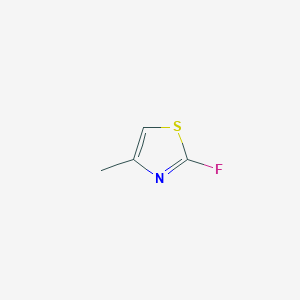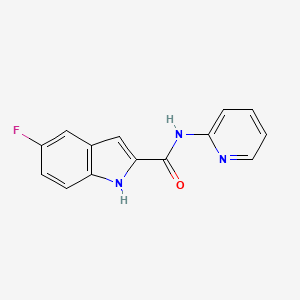
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) typically involves the reaction of 5-fluoroindole with 2-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) can be compared with other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide
- 5-chloro-N-phenyl-1H-indole-2-carboxamide These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Propiedades
Fórmula molecular |
C14H10FN3O |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
5-fluoro-N-pyridin-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-5-11-9(7-10)8-12(17-11)14(19)18-13-3-1-2-6-16-13/h1-8,17H,(H,16,18,19) |
Clave InChI |
REMADOXQUJVXEN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1646187.png)
